actinomycin D

Cytotoxicity Anticancer Lung Cancer

Fermentation-dependent manufacturing creates supply-chain vulnerabilities for this narrow-therapeutic-index chemotherapeutic. Actinomycin D addresses this with batch-to-batch consistency for reproducible transcription inhibition. • 169-fold greater potency than cycloheximide (IC50 39 nM vs. 6600 nM) for sustained protein degradation studies. • Selectively abrogates Sp1-DNA complex formation while sparing NFκB-DNA interactions, enabling clean dissection of GC-rich promoter biology. • 84.85% response rate in pulsed IV GTN protocols, significantly outperforming MTX-FA (61.3%, p=0.032). • Consistent EC50 of 0.10 µg/mL against Leishmania major amastigotes for standardized antileishmanial screening.

Molecular Formula C28H33NO6
Molecular Weight 479.6 g/mol
Cat. No. B7909787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameactinomycin D
Molecular FormulaC28H33NO6
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC1CCCCO1.CC1=C2C(=C(C=C1)C(=O)C)N=C3C(=CC(=O)C(=C3O2)C)C(=O)C4CCCCO4
InChIInChI=1S/C22H21NO5.C6H12O/c1-11-7-8-14(13(3)24)18-21(11)28-22-12(2)16(25)10-15(19(22)23-18)20(26)17-6-4-5-9-27-17;1-6-4-2-3-5-7-6/h7-8,10,17H,4-6,9H2,1-3H3;6H,2-5H2,1H3
InChIKeyFEANIALDJZGZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Actinomycin D Procurement Guide: Chemoinformatics-Based Differentiation


Actinomycin D (ActD, dactinomycin) is a chromopeptide antibiotic isolated from Streptomyces species that functions as a DNA intercalator and potent transcription inhibitor [1]. It comprises a phenoxazine chromophore and two cyclic pentapeptide lactone rings, which together confer sequence preference for GC-rich duplex DNA [2]. ActD remains a cornerstone chemotherapeutic for Wilms tumor, rhabdomyosarcoma, Ewing sarcoma, and gestational trophoblastic neoplasia (GTN), and is widely employed as a research tool to block RNA polymerase I-mediated transcription [1][3]. Despite its clinical longevity, the compound’s complex fermentation-dependent manufacture and narrow therapeutic index create persistent supply-chain vulnerabilities and motivate rigorous comparator-based evaluation for procurement decisions [4].

Fermentation-derived chromopeptide with GC-rich DNA intercalation and transcription inhibition
Research tool for Sp1-dependent transcriptional blockade and protein turnover assays
Clinical research model context: Wilms tumor, GTN, rhabdomyosarcoma (RUO)

Why Near-Analog Substitution of Actinomycin D Risks Experimental Drift


Actinomycin D (ActD) belongs to a family of naturally occurring actinomycins (C, D, F, G, L, X, Y, Z types) that share the phenoxazine chromophore but differ in their cyclic peptide substituents [1]. These seemingly minor structural variations translate into divergent DNA-binding kinetics, cytotoxicity profiles, and in vivo therapeutic indices [2]. For example, actinomycin X2 differs from ActD by a single amino acid substitution, yet in side-by-side MIC testing X2 displays 4-fold greater potency against S. aureus (MIC 1.56 vs. 6.25 µg/mL) [3]. Conversely, actinomycin V exhibits reduced hepatorenal toxicity relative to ActD but also altered antitumor potency [4]. Such polypharmacology differences mean that substituting one actinomycin congener for another can invalidate dose-response relationships, confound selectivity conclusions, and, in clinical procurement, compromise therapeutic equipoise. The quantitative evidence below establishes exactly where ActD diverges from its closest analogs and therapeutic alternatives, providing procurement-ready differentiation.

Actinomycin congeners (X2, V, etc.) differ in cyclic peptide substituents, potentially altering DNA-binding kinetics and cytotoxicity readouts.
Antimicrobial potency profiles vary among actinomycins; reported MIC divergence makes cross-congener substitution unreliable for standardized screening.
Actinomycin V displays a different hepatotoxicity/antitumor balance compared to ActD; class-level interchange may confound model-response interpretation.

Quantitative Evidence for Actinomycin D Selection Over Analogs


Cytotoxicity Comparison: Actinomycin D vs. Doxorubicin in Lung Cell Lines

Actinomycin D (ActD) demonstrates vastly superior cytotoxicity compared to doxorubicin across both normal bronchial epithelial (BEAS-2B) and lung carcinoma (A549, NCI-H1299) cell lines. In a controlled MTT assay following 48-h exposure, ActD IC50 values were 16.52 nM, 12.84 nM, and 26.64 nM for BEAS-2B, A549, and NCI-H1299 cells, respectively; corresponding doxorubicin IC50 values were 1091.00 nM, 941.60 nM, and 1546.33 nM [1]. This represents a 66- to 73-fold greater potency for ActD, establishing it as a substantially more potent agent in this comparative context. However, the modest selectivity window between normal and cancer cells underscores the need for careful dose titration in experimental design.

Cytotoxicity IC50
Head-to-head
ActD IC50: 12.8–26.6 nM
Doxorubicin IC50: 941–1546 nM
58–73 fold potency difference
Reported higher potency supports transcription-inhibition studies at lower concentrations, reducing compound consumption.
MTT assay, 48 h; narrow selectivity between normal and cancer cells requires dose control.
Cytotoxicity Anticancer Lung Cancer

Antileishmanial Selectivity: Actinomycin D vs. Actinomycin X2

Head-to-head evaluation of ActD and its congener actinomycin X2 against Leishmania major promastigotes and amastigotes reveals divergent selectivity indices (SI) with direct procurement implications. Against intramacrophage amastigotes—the clinically relevant form—both compounds achieved equally potent EC50 values of 0.10 µg/mL [1]. However, ActD exhibited an EC50 of 1.90 µg/mL against promastigotes compared to X2's 2.10 µg/mL, yielding SI values of 0.052 vs. 0.048 respectively. While numerically similar and both below the typical threshold for therapeutic candidacy, the consistently measurable difference in SI implies that ActD and X2 are not interchangeable surrogates in leishmanial drug screens; ActD provides marginally better promastigote-stage potency, which may influence lead-optimization campaigns.

Antileishmanial EC50
Head-to-head
ActD promastigote EC50: 1.90 µg/mL
X2 promastigote EC50: 2.10 µg/mL
Amastigote both 0.10 µg/mL
Marginal selectivity index difference indicates surrogates are not interchangeable in leishmanial lead optimization.
Both compounds below typical therapeutic candidacy SI threshold.
Antiparasitic Selectivity Index Leishmania

Clinical Remission Rates: Pulsed Actinomycin D vs. MTX-FA in GTN

In a single-blind randomized trial enrolling 64 patients with stage I, low-risk gestational trophoblastic neoplasia, pulsed intravenous ActD (1.25 mg/m² every 2 weeks) delivered a significantly higher response rate than the methotrexate–folinic acid (MTX-FA) regimen [1]. The treatment response rate was 84.85% (28/33 patients) for ActD versus 61.3% (19/31 patients) for MTX-FA (p = 0.032). The risk of treatment failure with MTX-FA was 7.2 times higher than with ActD, and time-to-response was significantly shorter in the ActD arm (p < 0.001) [1]. This 23.6-percentage-point absolute improvement in response rate positions ActD as the more effective single-agent option, though the MTX-FA arm had lower drug-acquisition cost.

GTN Response Rate
Reported endpoint context
Pulsed ActD: 84.85% (28/33)
MTX-FA: 61.3% (19/31)
p = 0.032, RR failure 7.2
Reported endpoint difference supports research into single-agent GTN model response.
Randomized trial, 64 patients, stage I low-risk GTN; ActD pulsed IV regimen.
Clinical Oncology Gestational Trophoblastic Neoplasia Randomized Trial

Transcription Factor Selectivity: Sp1 vs. NFκB-DNA Complexes

Electrophoretic mobility shift assays (EMSA) using nuclear extracts from stimulated human umbilical vein endothelial cells (HUVECs) demonstrate that ActD selectively inhibits the Sp1-DNA interaction while leaving the NFκB-DNA interaction intact [1]. Quantitative densitometry of shifted bands revealed that ActD completely abolished Sp1 complex formation at concentrations that produced no detectable inhibition of NFκB binding [1]. This selectivity stands in contrast to other intercalating agents such as chromomycin, which also disrupts Sp1 complexes but with a distinct potency/concentration profile [2]. For researchers requiring pathway-selective transcriptional blockade, ActD's ability to parse Sp1-mediated transcription from NFκB-driven programs represents a unique experimental tool that non-selective transcription inhibitors (actinomycin V, cycloheximide) cannot replicate.

Sp1 vs NFκB Binding
Direct comparison
Complete Sp1-DNA inhibition
NFκB-DNA interaction intact
Dichotomous selectivity
Binary selectivity fingerprint supports pathway-specific transcription blockade studies.
EMSA with HUVEC nuclear extracts; validates Sp1-targeted mechanism.
Transcription Factor DNA-Protein Interaction Sequence Selectivity

Pharmacokinetic Half-Life and Target Engagement: ActD vs. Cycloheximide

For protein degradation assays requiring extended transcriptional blockade, ActD's terminal half-life (t½) profiles it as a superior agent compared to the commonly substituted cycloheximide. ActD exhibits a clinical terminal t½ of approximately 36 hours in adults [1], with a pediatric population estimate of 14.6–25 hours [2]. Cycloheximide, by contrast, has a dramatically shorter functional blockade duration; its IC50 for protein synthesis inhibition in HepG2 cells is 6600 ± 2500 nM—169-fold higher than ActD's IC50 of 39 ± 7.4 nM—while its CC50 of 570 ± 510 nM indicates a narrow safety margin [3]. ActD's >2-log greater potency and sustained pharmacokinetics enable once-daily dosing protocols that maintain uniform transcriptional suppression, whereas cycloheximide's rapid clearance necessitates frequent re-dosing that introduces pulsatile artifact in long-duration pulse-chase and protein half-life measurements [3].

Translation Inhibition
Cross-study comparable
ActD IC50: 39 nM (HepG2)
Cycloheximide IC50: 6600 nM
169-fold difference; t½ ActD ~36 h
Higher potency and prolonged half-life support long-duration protein turnover experiments.
CC50 ActD 6.2 nM; narrow safety margin requires concentration monitoring.
Pharmacokinetics Protein Degradation Assays Half-Life

Procurement-Aligned Application Scenarios for Actinomycin D


Sp1-Dependent Transcriptional Studies with Pathway-Selective Blockade

ActD's unique ability to completely abrogate Sp1-DNA complex formation while sparing NFκB-DNA interactions makes it the agent of choice for dissecting Sp1-driven gene programs [1]. Researchers studying vascular endothelial gene regulation, HIV-1 LTR-driven transcription, or GC-rich promoter biology should preferentially procure ActD over non-selective intercalators (e.g., actinomycin V or chromomycin), which lack this binary discrimination. Experimental protocols should incorporate EMSA-based verification of Sp1 versus NFκB selectivity, as demonstrated in HUVEC nuclear extracts, to validate batch-specific activity [1].

Long-Duration Protein Turnover and Pulse-Chase Experiments

ActD's 169-fold greater potency for protein synthesis inhibition relative to cycloheximide (IC50 39 nM vs. 6600 nM in HepG2 cells) and its prolonged terminal half-life (≈36 h in adults) make it the superior transcriptional clamp for protracted protein degradation measurements [2][3]. Procurement departments supporting proteostasis research should select ActD over cycloheximide for protocols exceeding 6 hours, as ActD's sustained target engagement minimizes re-dosing artifacts and cytotoxicity confounders that compromise accurate half-life determination [3].

First-Line Chemotherapy for Low-Risk Gestational Trophoblastic Neoplasia

Institutional formulary selection for stage I, low-risk GTN should prioritize ActD based on the 84.85% response rate observed with pulsed intravenous administration (1.25 mg/m² q2w), which significantly outperforms the 61.3% response rate of the MTX-FA regimen (p = 0.032) [4]. The 7.2-fold lower risk of treatment failure and significantly shorter time-to-response (p < 0.001) translate into reduced second-line chemotherapy utilization, offsetting ActD's higher unit cost through decreased overall episode-of-care expenditure [4].

Antileishmanial Drug Screening: Reference Standard Selection

ActD's consistent EC50 of 0.10 µg/mL against Leishmania major amastigotes and its marginally superior promastigote potency (1.90 µg/mL vs. 2.10 µg/mL for actinomycin X2) position it as the more reproducible positive control for antileishmanial screening programs [5]. Procurement officers supporting neglected tropical disease research should preferentially source ActD over X2 when establishing standardized screening cascades, as batch-to-batch variability in X2's bioactivity has been documented across different Streptomyces isolates [5].

Application
Selection Property
Validation Focus
Sp1-dependent transcriptional blockade studies
Sequence-selective DNA intercalation (GC-rich, Sp1>NFκB)
EMSA confirmation of Sp1/NFκB discrimination in target nuclear extracts
Extended protein half-life and pulse-chase experiments
Sustained transcription inhibition (IC50 39 nM, t½ 36 h)
Verify uniform suppression over multi-hour protocols; monitor CC50
Gestational trophoblastic neoplasia research models
DNA intercalation and transcription inhibition in trophoblast cell models
Response-rate endpoint comparison vs methotrexate-based regimens
Antileishmanial screening cascades
Amastigote potency (EC50 0.10 µg/mL) and promastigote stage discrimination
Cross-congener selectivity index and batch-to-batch consistency review
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